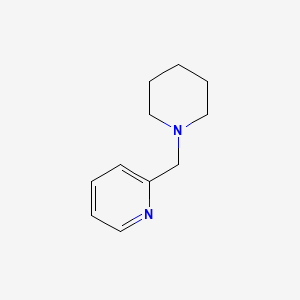

2-(Piperidin-1-ylmethyl)pyridine

描述

2-(Piperidin-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and piperidine rings in its structure imparts unique chemical and physical properties, making it a valuable building block in the synthesis of complex molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-ylmethyl)pyridine typically involves the reaction of pyridine with piperidine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where pyridine is reacted with piperidine under basic conditions. The reaction can be carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction efficiency. The use of automated reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to obtain the compound in large quantities.

化学反应分析

Types of Reactions: 2-(Piperidin-1-ylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated piperidine rings.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-(Piperidin-1-ylmethyl)pyridine exhibits potential anticancer properties. It has been shown to inhibit the growth of glioma cells by targeting pathways such as Na+/K(+)-ATPase and Ras oncogene pathways. In vitro studies demonstrated that this compound has greater efficacy than traditional treatments like perillyl alcohol, suggesting its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism involves the modulation of ion transport mechanisms and interference with oncogenic signaling pathways, leading to apoptosis in cancer cells. This compound interacts with anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), impacting several biochemical pathways including the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway, which are crucial for cell survival and proliferation .

Antimicrobial Properties

Broad-Spectrum Activity

This compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In studies, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, with significant effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. The compound achieved complete bacterial death within eight hours of exposure .

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated various derivatives of pyridine compounds, including this compound. The results highlighted its superior activity against resistant bacterial strains, indicating its potential as a lead compound for antibiotic development.

Neurological Applications

Ion Channel Modulation

This compound has been identified as a modulator of ion channel activity, particularly sodium channels, which are essential for neuronal excitability and muscle contraction. Its ability to enhance receptor activity makes it a candidate for further exploration in neurological disorders.

Synthesis and Derivatives

Synthetic Versatility

The compound can undergo various chemical transformations due to its functional groups. It can participate in nucleophilic substitution reactions, oxidation, and reduction processes, leading to the formation of diverse derivatives with potentially enhanced biological activities.

Summary of Research Findings

作用机制

The mechanism of action of 2-(Piperidin-1-ylmethyl)pyridine involves its interaction with specific molecular targets. In biological systems, the compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

相似化合物的比较

2-(Morpholin-4-ylmethyl)pyridine: Similar structure with a morpholine ring instead of piperidine.

2-(Pyrrolidin-1-ylmethyl)pyridine: Contains a pyrrolidine ring in place of piperidine.

2-(Piperazin-1-ylmethyl)pyridine: Features a piperazine ring instead of piperidine.

Uniqueness: 2-(Piperidin-1-ylmethyl)pyridine is unique due to the specific electronic and steric properties imparted by the piperidine ring. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and material science.

生物活性

2-(Piperidin-1-ylmethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, featuring a pyridine ring substituted at the 2-position with a piperidin-1-ylmethyl group, suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

The compound can be synthesized through several methods, including the reaction of 2-chloromethylpyridine with piperidine under basic conditions, typically using sodium hydroxide or potassium carbonate as catalysts. This process facilitates nucleophilic substitution, resulting in the formation of this compound, which can then be converted into its dihydrochloride salt form for enhanced stability and solubility.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in modulating enzyme activities and receptor interactions. Below are some key areas of biological activity associated with this compound:

Antiproliferative Activity

Studies have shown that pyridine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the structure of pyridine derivatives have been linked to improved antiproliferative activity, particularly against HeLa and MDA-MB-231 cell lines. The presence of functional groups such as -OH has been shown to lower IC50 values, indicating enhanced effectiveness in inhibiting cell growth .

Neurotransmission Modulation

Due to the structural characteristics of piperidine and pyridine, this compound has potential applications in modulating neurotransmission. The compound's ability to interact with neurotransmitter receptors may lead to therapeutic applications in neurodegenerative diseases or mood disorders.

Anti-inflammatory Properties

There is emerging evidence suggesting that compounds similar to this compound may possess anti-inflammatory properties. These activities are crucial for developing treatments for chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. A comparative analysis of related compounds reveals important insights into their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride | C11H18Cl2N2 | Different piperidine substitution |

| 2-(Piperidin-3-ylmethyl)pyridine | C11H16N2 | Lacks dihydrochloride form; different biological activity |

| N-Methylpiperidine | C7H17N | Simpler structure; primarily used as a solvent |

| 4-Piperidone | C5H9NO | A ketone derivative; different reactivity profile |

This table highlights how variations in the piperidine substitution can lead to differing biological profiles, emphasizing the importance of SAR studies in drug development.

Case Studies and Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

- Anticancer Activity : A study evaluating various pyridine derivatives found that specific modifications significantly enhanced their antiproliferative activity against cancer cell lines, with IC50 values dropping significantly upon structural optimization .

- Neuroprotective Effects : Research into related piperidine compounds has indicated potential neuroprotective effects, suggesting that derivatives like this compound could be further investigated for treating neurodegenerative diseases.

- Inflammation Modulation : Another study highlighted the anti-inflammatory potential of piperidinyl compounds, suggesting that this compound may also exhibit similar properties worth exploring .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Piperidin-1-ylmethyl)pyridine?

Methodological Answer:

- Nucleophilic Substitution: React 2-chloropyridine with piperidine in dimethylformamide (DMF) using potassium carbonate as a base at 80–100°C for 12–24 hours. Post-reaction acidification with HCl yields the dihydrochloride salt .

- Mannich-Type Reaction: Combine 2-methylpyridine with paraformaldehyde and piperidine under basic catalysis (e.g., triethylamine) at 80°C for 40 hours. This method achieves ~85% yield and higher regioselectivity .

- Key Parameters: Optimize molar ratios (e.g., 5:1 for 2-methylpyridine:formaldehyde) and use continuous flow reactors for scalability .

Q. How can researchers purify and characterize this compound?

Methodological Answer:

- Purification: Use column chromatography (e.g., silica gel with chloroform/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. For salts, precipitate via HCl gas saturation .

- Characterization:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers. Label with GHS warnings (e.g., H303: harmful if swallowed) .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for structurally similar derivatives?

Methodological Answer:

- Variable Conditions: Adjust NMR solvent (e.g., DMSO-d6 vs. CDCl3) to resolve overlapping peaks. For example, DMSO enhances solubility of polar intermediates but may broaden signals .

- X-ray Crystallography: Resolve ambiguous structures by growing single crystals (e.g., using slow evaporation in ethanol) and analyzing unit cell parameters .

- DFT Calculations: Compare experimental -NMR shifts with computational models (e.g., Gaussian 16) to validate tautomeric forms .

Q. What experimental designs are effective for studying enzyme inhibition by this compound derivatives?

Methodological Answer:

- Competitive Binding Assays: Use fluorescence polarization to measure displacement of a reference ligand (e.g., ATP in kinase studies) .

- Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition constants () under varying substrate concentrations .

- Molecular Docking: Model interactions with enzymes (e.g., CYP450) using AutoDock Vina to predict binding affinities and guide SAR studies .

Q. How can computational methods optimize the synthesis of this compound derivatives?

Methodological Answer:

- Reaction Modeling: Simulate transition states (e.g., via DFT at the B3LYP/6-31G* level) to predict regioselectivity in Mannich reactions .

- Solvent Screening: Use COSMO-RS to calculate solvation free energies and identify solvents (e.g., DMF vs. THF) that maximize yield .

- Machine Learning: Train models on reaction databases (e.g., Reaxys) to recommend optimal catalysts and temperatures for novel derivatives .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of this compound analogs?

Methodological Answer:

- Meta-Analysis: Aggregate data from PubChem and IUCr databases to identify trends in IC values across cell lines (e.g., HEK293 vs. HepG2) .

- Assay Standardization: Control variables like incubation time (24 vs. 48 hours) and serum concentration (e.g., 10% FBS) to minimize variability .

- Counter-Screening: Test compounds against off-target receptors (e.g., GPCR panels) to rule out nonspecific effects .

Q. Functionalization and Application Strategies

Q. What methods are suitable for introducing fluorinated groups into this compound?

Methodological Answer:

- Suzuki–Miyaura Coupling: React brominated derivatives with trifluoromethylboronic acid using Pd(PPh) as a catalyst in THF/water (3:1) at 80°C .

- Electrophilic Fluorination: Treat the pyridine ring with Selectfluor® in acetonitrile at room temperature, monitoring progress via -NMR .

属性

IUPAC Name |

2-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h2-3,6-7H,1,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXLDFXGPHVDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291820 | |

| Record name | 2-(piperidin-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-77-5 | |

| Record name | NSC78460 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(piperidin-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(PIPERIDINOMETHYL)-PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。